

Physicochemical properties of 1-carbamoylpiperidine-4-carboxylic acid

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Compound of Interest

Compound Name: 1-carbamoylpiperidine-4-carboxylic Acid

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An In-Depth Technical Guide to the Physicochemical Properties of **1-Carbamoylpiperidine-4-carboxylic Acid**

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-carbamoylpiperidine-4-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug development. As a derivative of isonipecotic acid, a known GABA receptor modulator, understanding its fundamental characteristics is crucial for its application as a synthetic building block. This document details its structural features, computed physicochemical parameters, and expected spectroscopic signatures. Furthermore, it offers detailed, field-proven experimental protocols for its characterization using modern analytical techniques, designed to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Overview

1-Carbamoylpiperidine-4-carboxylic acid is a piperidine derivative characterized by a carboxylic acid group at the 4-position and a carbamoyl group (carboxamide) attached to the ring nitrogen. This substitution pattern significantly influences its chemical behavior, particularly

the basicity of the piperidine nitrogen, when compared to its parent compound, isonipecotic acid.

Table 1: Chemical Identifiers[\[1\]](#)

Identifier	Value
IUPAC Name	1-carbamoylpiperidine-4-carboxylic acid
CAS Number	467430-50-8
Molecular Formula	C ₇ H ₁₂ N ₂ O ₃
Canonical SMILES	C1CN(CCC1C(=O)O)C(=O)N

| InChIKey | SIYQEPJUSPTPGW-UHFFFAOYSA-N |

Below is the two-dimensional structure of the molecule with a standardized numbering scheme for spectroscopic reference.

Caption: 2D structure of **1-carbamoylpiperidine-4-carboxylic acid**.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility to reactivity. The data presented here are derived from computational models and comparisons with analogous structures.

Table 2: Summary of Physicochemical Properties

Property	Value	Source
Molecular Weight	172.18 g/mol	PubChem[1]
Exact Mass	172.08479225 Da	PubChem[1]
XLogP3 (LogP)	-0.8	PubChem[1]
Topological Polar Surface Area	83.6 Å ²	PubChem[1]
Hydrogen Bond Donors	2	PubChem (Computed)
Hydrogen Bond Acceptors	3	PubChem (Computed)
pKa (Carboxylic Acid)	~3.5 - 4.5	Estimated

| Water Solubility | Expected to be soluble | Inferred[2] |

Lipophilicity and Solubility

The computed octanol-water partition coefficient (XLogP3) is -0.8, indicating that the molecule is hydrophilic.[\[1\]](#) This is expected given the presence of three polar functional groups capable of hydrogen bonding: a carboxylic acid, an amide, and a tertiary amine-like nitrogen within the carbamoyl structure. Consequently, the compound is predicted to be soluble in water and other polar solvents like methanol, ethanol, and DMSO.[\[2\]](#) Its low lipophilicity suggests it would have poor passive diffusion across biological membranes like the blood-brain barrier, a trait it shares with its parent compound, isonipecotic acid.[\[3\]](#)

Acidity and Ionization State

The primary ionizable functional group is the carboxylic acid. Unlike isonipecotic acid, which is zwitterionic and possesses two pKa values (one for the acid and one for the secondary amine), the nitrogen in **1-carbamoylpiperidine-4-carboxylic acid** is part of an amide-like structure.[\[4\]](#) The resonance delocalization of the nitrogen's lone pair into the adjacent carbonyl group effectively removes its basicity. Therefore, the molecule behaves as a simple monoprotic acid. The pKa of the carboxylic acid is estimated to be in the range of 3.5 to 4.5, typical for a carboxylic acid in this environment.

Caption: Ionization equilibrium of the carboxylic acid group.

Spectroscopic and Structural Characterization Protocols

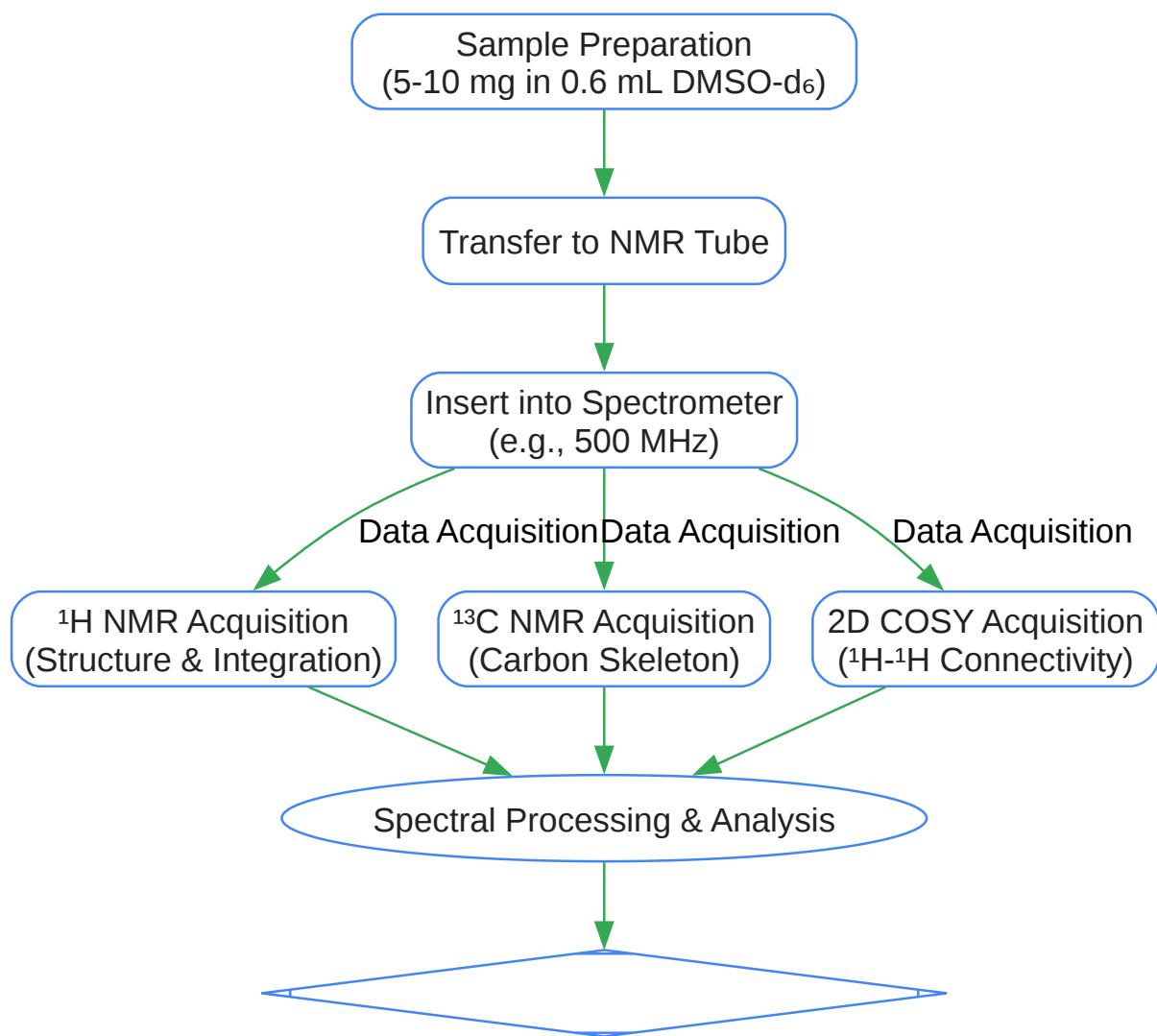
Confirming the identity and purity of the compound is paramount. The following section outlines standard operating procedures for its characterization by NMR, IR, and MS, explaining the rationale behind the experimental choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation in solution. A combination of 1D (^1H , ^{13}C) and 2D (e.g., COSY) experiments is recommended.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **1-carbamoylpiperidine-4-carboxylic acid**.
 - Dissolve the sample in 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended as it allows for the observation of exchangeable protons (COOH and NH₂) and is an excellent solvent for this polar molecule.[5]
 - Transfer the clear solution to a 5 mm NMR tube.
- ^1H NMR Acquisition (500 MHz):
 - Rationale: To identify all proton environments and their couplings.
 - Parameters:
 - Pulse Program: Standard single pulse (zg30).
 - Spectral Width: ~16 ppm.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).
 - Number of Scans: 16-64.

- $^{13}\text{C}\{^1\text{H}\}$ NMR Acquisition (125 MHz):
 - Rationale: To identify all unique carbon environments.
 - Parameters:
 - Pulse Program: Standard proton-decoupled with NOE (zgpg30).
 - Spectral Width: ~220 ppm.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 1024-4096 (due to the low natural abundance of ^{13}C).
- 2D COSY Acquisition:
 - Rationale: To establish proton-proton (^1H - ^1H) coupling networks, confirming the connectivity of the piperidine ring protons.
 - Parameters: Use standard spectrometer cosygpqf pulse programs.



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Caption: Experimental workflow for NMR-based structural elucidation.

Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)^[5]

Proton Position(s)	Predicted δ (ppm)	Multiplicity	Integration	Rationale
COOH	12.0 - 12.5	broad s	1H	Acidic proton, exchangeable with D ₂ O.
CONH ₂	6.8 - 7.5	broad s	2H	Amide protons, may show restricted rotation, exchangeable with D ₂ O.
H-2eq, H-6eq	3.7 - 4.0	m	2H	Deshielded by the adjacent N-carbamoyl group.
H-2ax, H-6ax	2.9 - 3.2	m	2H	Shielded relative to equatorial counterparts.
H-4	2.4 - 2.6	m	1H	Methine proton adjacent to the carboxylic acid.

| H-3, H-5 | 1.6 - 2.0 | m | 4H | Piperidine ring methylene protons. |

Table 4: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Position(s)	Predicted δ (ppm)	Rationale
COOH	175 - 178	Carboxylic acid carbonyl carbon.
CONH ₂	155 - 158	Carbamoyl carbonyl carbon.
C-2, C-6	43 - 46	Carbons adjacent to the ring nitrogen.
C-4	40 - 42	Methine carbon bearing the carboxylic acid.

| C-3, C-5 | 28 - 32 | Piperidine ring methylene carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to confirm the presence of key functional groups. A sample analyzed via ATR (Attenuated Total Reflectance) should exhibit characteristic absorption bands.

- O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm^{-1} .
- N-H stretch (Amide): Two medium-to-sharp peaks around 3350 and 3180 cm^{-1} .
- C=O stretch (Carboxylic Acid & Amide): A strong, intense band (or overlapping bands) in the region of 1640-1720 cm^{-1} .

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is essential for confirming the molecular formula.

- Expected Ion (Negative Mode): $[\text{M}-\text{H}]^-$ at m/z 171.0775, corresponding to the formula $\text{C}_7\text{H}_{11}\text{N}_2\text{O}_3^-$.
- Expected Ion (Positive Mode): $[\text{M}+\text{H}]^+$ at m/z 173.0921 ($\text{C}_7\text{H}_{13}\text{N}_2\text{O}_3^+$) or $[\text{M}+\text{Na}]^+$ at m/z 195.0740 ($\text{C}_7\text{H}_{12}\text{N}_2\text{O}_3\text{Na}^+$).

- Rationale: ESI is a soft ionization technique ideal for polar, non-volatile molecules. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.[1]

Synthesis and Reactivity Insights

From a synthetic standpoint, **1-carbamoylpiperidine-4-carboxylic acid** is most logically prepared from isonipecotic acid (piperidine-4-carboxylic acid). A potential route involves the reaction of isonipecotic acid with an isocyanate source, such as potassium cyanate in the presence of an acid, to form the N-carbamoyl group.

The molecule serves as a valuable building block for further chemical modification. The carboxylic acid is the primary reactive handle, amenable to standard transformations such as:

- Esterification: Reaction with an alcohol under acidic conditions.[6]
- Amide Coupling: Activation with a coupling agent (e.g., HATU, EDC) followed by reaction with a primary or secondary amine to form a new amide bond.[6][7]

These reactions allow for the incorporation of the 1-carbamoylpiperidine-4-carboxamide scaffold into larger, more complex molecules during the drug discovery process.

Conclusion

1-Carbamoylpiperidine-4-carboxylic acid is a hydrophilic, monoprotic acid whose key structural and physicochemical features are dominated by its polar functional groups. Its properties, including a low LogP and a well-defined acidic pKa, are critical for its handling, formulation, and application in synthetic chemistry. The analytical protocols detailed in this guide provide a robust framework for researchers to verify the identity, purity, and structure of this compound, ensuring high-quality data for downstream applications in pharmaceutical and chemical research.

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